[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexylidene]-dimethylazanium;chloride
Description
This compound is a quaternary ammonium salt characterized by a cyclohexylidene backbone substituted with a methylidene group bridging two aromatic rings: one bearing a dimethylamino group (-N(CH₃)₂) and the other a methylamino group (-NHCH₃). The cationic azanium center is stabilized by a chloride counterion. Its molecular formula is C₂₈H₃₄ClN₃, with a molecular weight of 456.05 g/mol.
Properties
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexylidene]-dimethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N3.ClH/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5;/h6-9,12-15,25H,10-11,16-17H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUIYZNNFXGWGI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=C2CCC(=[N+](C)C)CC2)C3=CC=C(C=C3)N(C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexylidene]-dimethylazanium;chloride, also known as Methyl Violet or Pyoktanin Blue, is a synthetic dye belonging to the family of triarylmethane dyes. Its molecular formula is with a molecular weight of approximately 358.5 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in histological staining, antimicrobial properties, and potential therapeutic applications.
- Molecular Formula: C24H28N3Cl
- Molecular Weight: 358.5 g/mol
- IUPAC Name: [4-[[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
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Antimicrobial Activity
- Methyl Violet exhibits significant antimicrobial properties against various bacteria and fungi. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. The mechanism is believed to involve disruption of microbial cell membranes and interference with nucleic acid synthesis.
-
Histological Staining
- This compound is widely used in histology for staining tissues. It selectively binds to nucleic acids and proteins, making it useful for visualizing cellular structures under a microscope. Its affinity for certain cellular components allows for differentiation between various tissue types.
-
Antiparasitic Properties
- Research indicates that Methyl Violet has efficacy against certain parasitic infections, particularly those caused by protozoa. Its application in treating infections like leishmaniasis has been explored, showcasing its potential as an alternative therapeutic agent.
Antimicrobial Efficacy
A study conducted by Sippel et al. (1973) detailed the effectiveness of Methyl Violet against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating its potential as a topical antiseptic.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 64 µg/mL |
Histological Applications
In histological applications, Methyl Violet has been employed in various studies to stain tissue sections for the visualization of cellular components. A notable application is in the detection of thiol groups in tissues, where it serves as a reliable histochemical reagent due to its specificity and low background staining.
Antiparasitic Activity
In a clinical trial involving patients with leishmaniasis, Methyl Violet was administered topically. Results indicated a significant reduction in lesion size and parasite load after two weeks of treatment, suggesting its potential as a therapeutic agent for parasitic diseases.
Toxicology and Safety Profile
While Methyl Violet demonstrates beneficial biological activities, it is essential to consider its safety profile:
- Toxicity: The compound has been classified as a skin irritant and may cause serious eye damage upon contact.
- Carcinogenicity: There are concerns regarding its mutagenic potential; therefore, caution is advised during handling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Green (C27H35Cl4N3Zn)
- Structural Similarities : Methyl Green shares a cationic azanium core and aromatic substitution pattern, but incorporates a zinc chloride complex and a dimethyliminio group on the cyclohexylidene ring .
Key Differences :
Property Target Compound Methyl Green Counterion Chloride Zinc chloride complex Substituents -N(CH₃)₂ and -NHCH₃ -N(CH₃)₂ and dimethyliminio Molecular Weight 456.05 g/mol 610.23 g/mol Applications Hypothesized dye/staining Histological staining (microscopy) - Research Findings : Methyl Green’s zinc complex enhances stability in aqueous media, making it suitable for long-term staining. The target compound’s simpler structure may offer advantages in synthetic scalability but lacks the metal-coordination properties critical for certain imaging applications .
Deuterated Analog (C₂₈H₂₈D₆ClN₃)
- Structural Similarities: The deuterated variant replaces six methyl hydrogens with deuterium in the dimethylamino groups .
- Key Differences: Isotopic Labeling: Deuterium incorporation reduces vibrational modes, making the compound useful in NMR or mass spectrometry as an internal standard.
Schiff Base Derivatives (e.g., 2-Chloro-N-[4-(dimethylamino)benzylidene]aniline)
- Structural Similarities: Schiff bases share the imine (-C=N-) linkage and aromatic amino groups .
Key Differences :
Property Target Compound Schiff Base Derivatives Backbone Cyclohexylidene Linear imine Stability Higher rigidity Prone to hydrolysis Applications Dye chemistry Coordination chemistry ligands
N'-(p-Chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)benzamidine dihydrochloride (C27H33Cl2N3O)
- Structural Similarities: Contains a chlorophenyl-substituted azanium core and aromatic amino groups .
- Key Differences: Counterion: Dichloride vs. single chloride. Substituents: Diisopropylaminoethoxy group increases lipophilicity, favoring membrane permeability in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
